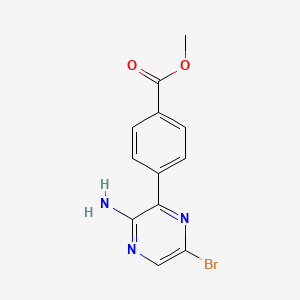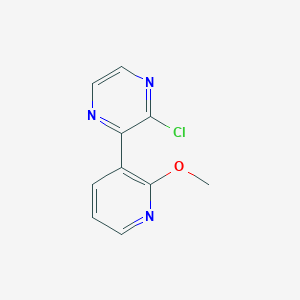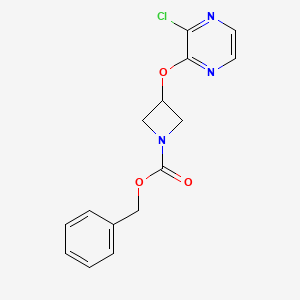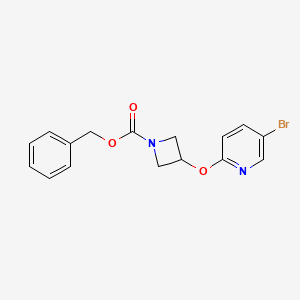
3'-Chloro-4-trifluoromethoxybiphenyl-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine: is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives, specifically those containing chloro and trifluoromethoxy substituents.
Reaction Conditions: The key reaction involves the introduction of the amine group through nucleophilic substitution. This can be achieved using ammonia or primary amines under controlled conditions.
Catalysts and Solvents: Catalysts such as palladium or copper may be used to facilitate the reaction, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
Industrial Production Methods: In industrial settings, the production of 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in a dechlorinated biphenyl derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dechlorinated biphenyl derivatives.
Substitution Products: Biphenyl derivatives with various functional groups replacing the chloro or trifluoromethoxy groups.
Applications De Recherche Scientifique
Chemistry: 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy and chloro substituents on biological activity and molecular interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Industry: In the agrochemical industry, 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine can be used as an intermediate in the synthesis of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloro group may participate in halogen bonding, influencing the compound’s binding affinity to its targets. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.
Comparaison Avec Des Composés Similaires
3’-Chloro-4-methoxybiphenyl-2-ylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3’-Chloro-4-fluorobiphenyl-2-ylamine: Contains a fluorine atom instead of a trifluoromethoxy group.
3’-Chloro-4-trifluoromethylbiphenyl-2-ylamine: Features a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 3’-Chloro-4-trifluoromethoxybiphenyl-2-ylamine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-3-1-2-8(6-9)11-5-4-10(7-12(11)18)19-13(15,16)17/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUIDMOCVOFDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














